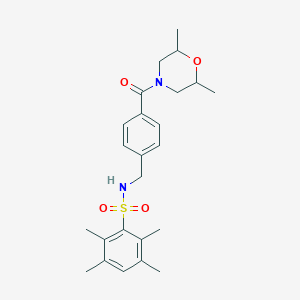

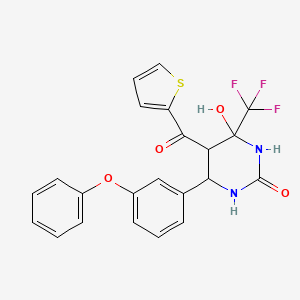

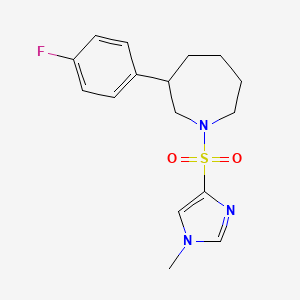

N-(4-(2,6-dimethylmorpholine-4-carbonyl)benzyl)-2,3,5,6-tetramethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound contains a morpholine ring, which is a common feature in many biologically active compounds . The morpholine ring in this compound is substituted with a dimethyl group and a carbonyl group, which could potentially influence its reactivity and biological activity.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, density, and solubility .Aplicaciones Científicas De Investigación

Palladium-Catalyzed Aminocarbonylations

Compounds related to the query have been utilized in palladium-catalyzed aminocarbonylations, where dimethylformamide acts as an efficient source of carbon monoxide. This process facilitates the synthesis of aryl amides from aryl bromides, employing amines like benzylamine and morpholine, under controlled microwave irradiation. This method offers a convenient alternative to traditional carbonylation techniques, especially beneficial for small-scale reactions (Wan, Alterman, Larhed, & Hallberg, 2002).

Antimycobacterial Agents

Another area of research involves the synthesis and biological evaluation of thiourea derivatives bearing a benzenesulfonamide moiety. These compounds have shown promising activity against Mycobacterium tuberculosis, with structure-activity relationship analysis indicating specific moieties contributing to potent antimycobacterial activity (Ghorab, El-Gaby, Soliman, Alsaid, Abdel-Aziz, & Elaasser, 2017).

Alzheimer’s Disease Therapeutics

Research into the synthesis of sulfonamides derived from 4-methoxyphenethylamine has revealed their potential as inhibitors of acetylcholinesterase, a target for Alzheimer’s disease treatment. These compounds exhibit inhibitory activity comparable to established treatments, with comprehensive studies on their mechanism of action and binding affinities (Abbasi, Hassan, Aziz‐ur‐Rehman, Siddiqui, Shah, Raza, & Seo, 2018).

Antioxidant and Enzyme Inhibitory Properties

Compounds incorporating dimethylamine and morpholine have been investigated for their antioxidant properties and inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase. These studies contribute to understanding the compounds' potential in treating diseases associated with oxidative stress and enzyme dysfunction (Lolak, Boğa, Tuneğ, Karakoc, Akocak, & Supuran, 2020).

Carbonic Anhydrase Inhibitors

The synthesis and characterization of novel sulfonamide compounds have been explored for their role as carbonic anhydrase inhibitors, demonstrating medium to high inhibitory potency against various isoforms. This research is crucial for developing therapeutic agents targeting conditions related to abnormal enzyme activity (Pala, Micheletto, Sechi, Aggarwal, Carta, McKenna, & Supuran, 2014).

Mecanismo De Acción

Based on the structure of the compound, it contains a morpholine ring, which is a common structural motif in many pharmaceuticals and other biologically active compounds . Compounds containing a morpholine ring have been found to exhibit a wide range of biological activities, including acting as serotonin reuptake inhibitors .

Propiedades

IUPAC Name |

N-[[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]methyl]-2,3,5,6-tetramethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O4S/c1-15-11-16(2)20(6)23(19(15)5)31(28,29)25-12-21-7-9-22(10-8-21)24(27)26-13-17(3)30-18(4)14-26/h7-11,17-18,25H,12-14H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXAJHUMQKGRMFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=C(C(=CC(=C3C)C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2970745.png)

![2-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2970753.png)

![N-(cyanomethyl)-N-cyclopropyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2970757.png)

![3-(4-chlorobenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2970758.png)

![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2970762.png)

![6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2970765.png)